
ホスファチジルコリン
説明
Phosphatidylcholine (PC) is a phospholipid attached to a choline particle. It naturally occurs in foods like eggs, red meat, and whole grains . It is a major constituent of cell membranes and is involved in the transport of lipids, proteins, and other molecules across the membrane . It is also used as a supplement for improving cognitive function, dissolving gallstones, and more .
Synthesis Analysis
Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage . The Kennedy pathway regulates the balance between phospholipids and neutral lipids, while the Lands cycle regulates lipid droplet size by regulating surface availability and influencing surface to volume ratio .
Molecular Structure Analysis
Phosphatidylcholine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule . The glycerol backbone forms the core structure of the molecule, with the fatty acid chains attached to it .
Chemical Reactions Analysis
Phosphatidylcholine is a major part of the polar head group of phosphatidylcholine. It plays a vital role in the maintenance of cell membrane integrity, which is crucial to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .
Physical And Chemical Properties Analysis
Phosphatidylcholine is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule. These fatty acid chains can vary in length and saturation, influencing the physical properties of phosphatidylcholine .
科学的研究の応用
神経疾患治療
PCはアセチルコリン生合成の前駆体であり、神経細胞膜の不可欠な成分です . 脳におけるその役割から、様々な神経疾患や精神疾患の治療に向けた臨床試験が行われています。 例えば、PCサプリメントは、アルツハイマー病のような、膜の完全性と神経伝達物質のレベルを維持するのに役立つ可能性のある状態に対して検討されてきました .
薬物送達システム
PCはナノ構造およびメソ構造材料に自己集合する能力があり、特に薬物送達において医療用途に役立ちます . PCは、薬物をカプセル化するリポソームやその他の構造を形成することができ、制御された放出と標的化された送達を可能にします。 この特性は、新しい医薬品を開発し、既存の治療の効果を高めるために不可欠です .
細胞膜の構成と機能
細胞膜の主要な構成要素であるPCは、膜の安定性と流動性に寄与しています . この機能は、細胞の機能とシグナル伝達経路の基本である、膜を介した分子の効率的な交換にとって不可欠です .
炎症と免疫
PCは、血小板プロスタグランジン合成酵素によって利用されるアラキドン酸の主要な供給源です . この経路は、体の炎症反応において重要であり、抗炎症薬や免疫系疾患の治療に関する研究のターゲットとなっています .
作用機序
Target of Action
Phosphatidylcholine (PC) is a major component of biological membranes and is more commonly found in the exoplasmic or outer leaflet of a cell membrane . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . PC also plays a role in membrane-mediated cell signaling and PCTP activation of other enzymes .
Mode of Action
PC’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . It is a major part of the polar head group of phosphatidylcholine . Inadequate choline intake would negatively affect all these processes .
Biochemical Pathways
In eukaryotes, PC is synthesized through two alternative biosynthetic pathways :
- The CDP-choline pathway, known as the Kennedy pathway, in which free choline is converted to phosphatidylcholine via choline-phosphate intermediates .
- The methylation pathway, also known as the Greenberg pathway, which requires three successive methylations of phosphatidylethanolamine in order to produce phosphatidylcholine .
Pharmacokinetics
Phosphatidylcholine is absorbed into the mucosal cells of the small intestine, mainly in the duodenum and upper jejunum, following some digestion by the pancreatic enzyme phospholipase, producing lysophosphatidylcholine (lysolecithin) .
Result of Action
The major cellular and molecular effects of PC’s action include maintaining the integrity and fluidity of cell membranes, allowing for the efficient exchange of nutrients and waste products . Additionally, it acts as a precursor for other important molecules such as acetylcholine, a neurotransmitter involved in various cognitive functions .
Action Environment
Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance . The harsh tumor microenvironment (TME) conditions, mainly hypoxic and nutritional stress, modulate cancer choline metabolism .
将来の方向性
Future drugs in the field of injection adipolysis may attempt to combine phosphatidylcholine with other ingredients for improved cosmesis and tolerability . Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance and open therapeutic opportunities for treating drug-resistant cancers .
生化学分析
Biochemical Properties
Phosphatidylcholine is a class of phospholipids that incorporate choline as a headgroup . It is a major component of biological membranes and can be easily obtained from a variety of readily available sources, such as egg yolk or soybeans . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . Phosphatidylcholine also plays a role in membrane-mediated cell signaling and PCTP activation of other enzymes .
Cellular Effects
Phosphatidylcholine has many key roles in the body. It provides the main building block for cell membranes and mitochondria . It enhances the free passage of nutrients into the cell while escorting waste and detritus out . By doing so, it works to enhance the process of metabolism within a cell .
Molecular Mechanism
Phosphatidylcholine is synthesized primarily in the endoplasmic reticulum (ER) through two main pathways: the cytidine 5-diphosphocoline (CDP-choline) or Kennedy pathway, and the phosphatidylethanolamine methyl transferase (PEMT) pathway . The major pathway involves the conversion of choline, obtained from the diet or synthesized within the body, into phosphatidylcholine .
Temporal Effects in Laboratory Settings
Phosphatidylcholine intake was associated with better performance on cognitive tests involving frontal and temporal lobe function . Adequate dietary consumption is associated with lower morbidity and mortality with aging, especially in relation to liver health .
Dosage Effects in Animal Models
In animal studies, altered phosphatidylcholine expression resulted in the changed heading time of rice under both short-day and long-day conditions, which is dependent on the secretory character of phosphatidylcholine . An animal study showed that phosphatidylcholine improved memory and generally increased brain choline and acetylcholine concentrations to or above the levels of the control normal mice .
Metabolic Pathways
Phosphatidylcholine is a major constituent of cell membranes and pulmonary surfactant, and is more commonly found in the exoplasmic or outer leaflet of a cell membrane . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) .
Subcellular Localization
Subcellular localization analysis confirmed the signal peptide is indispensable for phosphatidylcholine secretion into the extracellular spaces, where phosphatidylcholine hydrolyzes substrates . Phosphatidylcholine overexpression results in delayed heading time which is dependent on its secretory character .
特性
| { "Design of the Synthesis Pathway": "Phosphatidylcholine can be synthesized by the condensation of choline with diacylglycerol phosphate. The reaction can be catalyzed by enzymes or by chemical means.", "Starting Materials": [ "Choline", "Diacylglycerol phosphate" ], "Reaction": [ "Choline is reacted with diacylglycerol phosphate in the presence of a catalyst", "The catalyst can be an enzyme or a chemical catalyst such as dicyclohexylcarbodiimide (DCC)", "The reaction results in the formation of phosphatidylcholine and a molecule of inorganic phosphate", "The product can be purified by chromatography" ] } | |
CAS番号 |
8002-43-5 |
分子式 |
C42H80NO8P |
分子量 |
758.1 g/mol |
IUPAC名 |
[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+ |
InChIキー |
JLPULHDHAOZNQI-ZNEZQZEFSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air Light-brown to brown, viscous semiliquid Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 |
密度 |
1.0305 at 24 °C/4 °C |
melting_point |
236-237 °C |
その他のCAS番号 |
8002-43-5 |
物理的記述 |
Dry Powder, Liquid; Water or Solvent Wet Solid; Liquid Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
Insoluble in water Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils. Soluble in about 12 parts cold absolute alcohol |
同義語 |
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phosphatidylcholine influence the release reaction of blood platelets?
A1: Studies on reserpinized rabbit platelets revealed that these platelets accumulate phosphatidylcholine intracellularly through enhanced choline incorporation, phosphatidylethanolamine methylation, and de novo synthesis from glycerol. [] This accumulated phosphatidylcholine is then rapidly degraded upon thrombin-induced activation, potentially contributing to the enhanced release reaction observed in reserpinized platelets. []
Q2: Can phosphatidylcholine be hydrolyzed by enzymes, and if so, what are the implications?
A2: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoproteins (HDL), can hydrolyze phosphatidylcholine isoprostanes and core aldehydes, breaking them down into lysophosphatidylcholine. [] This hydrolysis, occurring independently of serine esterase activity, helps prevent the accumulation of oxidized phosphatidylcholine products in plasma lipoproteins. []
Q3: What is the role of phosphatidylcholine in the synthesis of pulmonary surfactant?
A3: Research indicates that acyltransferases in dog lung microsomes exhibit high reactivity towards lysophosphatidylcholine, especially with palmitoyl-CoA. [] This suggests that acyltransferases play a crucial role in ensuring sufficient dipalmitoyl phosphatidylcholine levels, a major component of pulmonary surfactant, for proper lung function. []
Q4: What is the molecular structure of phosphatidylcholine?
A4: Phosphatidylcholine consists of a glycerol backbone esterified to two fatty acids at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. The phosphate group is further esterified to a choline molecule. The specific fatty acids attached to the glycerol backbone can vary, leading to diverse molecular species of phosphatidylcholine.
Q5: How does the presence of phosphatidylcholine affect the stability of cationic vesicles composed of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)?
A5: The incorporation of phosphatidylcholine, regardless of the saturation level of its acyl chains, stabilizes DOTAP vesicles at physiological temperatures. [] This stabilization reduces the hemolytic activity of DOTAP, leading to less membrane damage. []
Q6: Does the type of soft contact lens material influence its ability to adsorb phosphatidylcholine and cholesterol oleate?
A6: Research shows that both hydrogel and silicone hydrogel contact lenses adsorb phosphatidylcholine and cholesterol oleate relatively quickly, often within the first day of exposure. [] While the amount adsorbed varies between materials, the clinical significance of these differences remains unclear. []
Q7: How does phosphatidylcholine participate in the biosynthesis of other phospholipids within the chloroplast?
A7: Studies using Allium porrum seedlings demonstrate that intact chloroplasts can synthesize phosphatidylcholine by acylating lysophosphatidylcholine with acyl-CoAs. [] This acyltransferase activity, localized in the chloroplast envelope, is specific to lysophosphatidylcholine and produces phosphatidylcholine with a characteristic C18 fatty acid at the sn-2 position, a hallmark of eukaryotic lipids. []
Q8: Can phosphatidylcholine act as a vehicle for dyes in textile applications?
A8: Research has shown that multilamellar lipid vesicles composed of egg phosphatidylcholine and cholesterol can effectively encapsulate and deliver anthraquinone disperse dyes in wool dyeing processes. [] The presence of cholesterol in these liposomes enhances dye binding to wool fibers while reducing dye exhaustion in the dyebath. []
Q9: Have any computational studies been conducted to understand the interaction of phosphatidylcholine with other molecules?
A9: While the provided research articles do not delve into specific computational studies, molecular docking simulations could be employed to understand the interaction of phosphatidylcholine with enzymes like MAS1 lipase. [] Such simulations would provide insights into the substrate specificity and regioselectivity of the enzyme, explaining the preferential formation of 1-acyl-sn-glycero-3-lysophosphatidylcholine during the synthesis of n-3 polyunsaturated fatty acid-rich lysophosphatidylcholine. []
Q10: How does the chain length of the acyl chain in phosphatidylcholine affect its interaction with saponins?
A10: Studies using liposomes indicate that saponins like akebia saponins B, C, PD, and PG exhibit reduced activity in inducing permeability changes with increasing acyl chain length of phosphatidylcholine in the liposomal membrane. [] This suggests that longer acyl chains hinder the interaction between these saponins and the liposomal membrane. []
Q11: Does the presence of cholesterol in the membrane influence the interaction of phosphatidylcholine with other molecules?
A11: Research suggests that the presence of cholesterol can significantly impact the interaction of phosphatidylcholine with other molecules. For instance, cholesterol enhances the interaction of phosphatidylcholine with saponins like digitonin and F-gitonin, leading to increased hemolytic activity. [] Conversely, cholesterol diminishes the sensitivity of liposomal membranes to chikusetsusaponin III, a saponin that interacts with phosphatidylcholine even in the absence of cholesterol. []
Q12: How is phosphatidylcholine metabolized in the body?
A12: Phosphatidylcholine can be hydrolyzed by various phospholipases, releasing free choline, fatty acids, and glycerophosphate. Choline can be further metabolized in the liver to form trimethylamine, which is then oxidized to trimethylamine N-oxide (TMAO). [] TMAO has been associated with cardiovascular disease risk, highlighting the complex interplay between phosphatidylcholine metabolism and human health. []
Q13: Has phosphatidylcholine demonstrated any therapeutic potential in animal models of disease?
A13: Research suggests that silybin-phosphatidylcholine compound (SPC) exhibits therapeutic potential in a rat model of fatty liver disease. [] In this study, SPC administration significantly relieved liver fatty degeneration after inducing liver injury with carbon tetrachloride and a high-fat diet. [] These findings warrant further investigation into the therapeutic applications of phosphatidylcholine in liver disease.
Q14: Are there any cell-based assays available to assess the biological activity of phosphatidylcholine and its derivatives?
A14: While not explicitly described in the provided research, cell-based assays can be employed to investigate the effects of phosphatidylcholine and its derivatives on cellular processes. For instance, assays measuring cell proliferation, apoptosis, lipid uptake, and inflammatory responses can be utilized to elucidate the biological activity of these molecules in various cell types, including endothelial cells, immune cells, and cancer cells.
Q15: Can phosphatidylcholine be used to improve the delivery of drugs to specific tissues or cells?
A15: Yes, phosphatidylcholine is a key component of liposomes, which are versatile drug delivery vehicles. By modifying the lipid composition, size, and surface properties of liposomes, researchers can target them to specific tissues and cells. For instance, liposomes can be functionalized with antibodies or peptides to enhance their binding to specific cell surface receptors, improving drug delivery to the target site.
Q16: What analytical techniques are commonly used to characterize and quantify phosphatidylcholine?
A16: Several analytical methods are employed to study phosphatidylcholine, including:
- Thin Layer Chromatography (TLC): Used to separate and identify different phospholipid classes, including phosphatidylcholine, based on their polarity and affinity for the stationary phase. []
- Gas Chromatography (GC): Coupled with a suitable detector (e.g., flame ionization detector), GC is used to analyze the fatty acid composition of phosphatidylcholine after hydrolysis or transesterification. []
- High-Performance Liquid Chromatography (HPLC): HPLC, often paired with mass spectrometry (MS), allows for the separation and quantification of individual molecular species of phosphatidylcholine based on their mass-to-charge ratio. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about phosphatidylcholine, including headgroup conformation and interactions with other molecules. [, ]
- Differential Scanning Calorimetry (DSC): Used to study the thermotropic behavior of phosphatidylcholine, such as its phase transitions in model membranes. [, , , ]
Q17: Is phosphatidylcholine considered biocompatible and biodegradable?
A17: Yes, phosphatidylcholine is naturally occurring in biological membranes and is generally considered biocompatible and biodegradable. It is broken down by enzymes in the body, and its degradation products are typically non-toxic. This property makes it attractive for various biomedical applications, including drug delivery and tissue engineering.
Q18: Are there any synthetic or natural alternatives to phosphatidylcholine for specific applications?
A18: Yes, depending on the specific application, various alternatives to phosphatidylcholine exist. For instance:* Other phospholipids: Phosphatidylserine, phosphatidylethanolamine, and phosphatidylglycerol are structurally similar to phosphatidylcholine and can be used in liposome formulations and other applications. * Synthetic lipids: Various synthetic lipids with tunable properties, such as PEGylated lipids and cationic lipids, offer alternatives in drug delivery systems.* Natural oils: Some natural oils, like soybean oil and sunflower oil, are rich in phosphatidylcholine and can be used as sources for this phospholipid.
Q19: What are some examples of cross-disciplinary research involving phosphatidylcholine?
A19: The research articles highlight several examples of cross-disciplinary research involving phosphatidylcholine:
- Biochemistry and Cell Biology: Investigating the role of phosphatidylcholine in cellular signaling pathways, membrane trafficking, and lipid metabolism. [, , , , ]
- Biophysics and Material Science: Studying the physical properties and phase behavior of phosphatidylcholine in model membranes and liposomes. [, , , , , , ]
- Pharmacology and Drug Delivery: Exploring the use of phosphatidylcholine-based liposomes for targeted drug delivery and improving drug solubility and bioavailability. [, ]
- Textile Engineering: Utilizing phosphatidylcholine liposomes as carriers for dyes in textile dyeing processes. []
- Medicine and Clinical Research: Investigating the role of phosphatidylcholine and its metabolites in health and disease, particularly in cardiovascular and liver diseases. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)

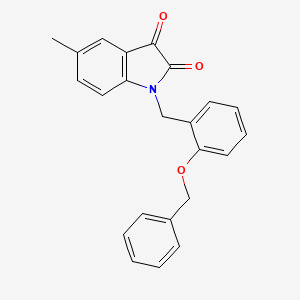
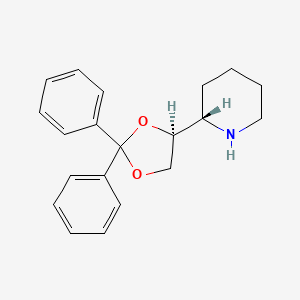
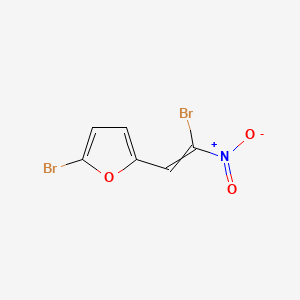
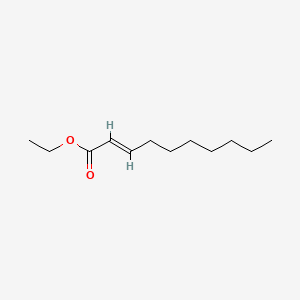

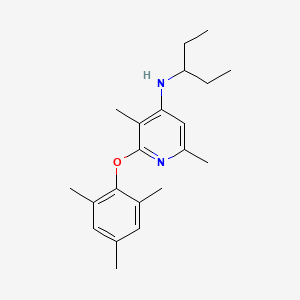
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)
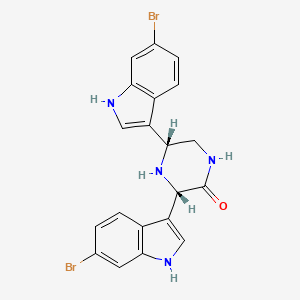
![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)